molecular formula C21H20ClN3O2S B11140531 2-[acetyl(benzyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11140531
M. Wt: 413.9 g/mol
InChI Key: GBQRJDGRAYTKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(benzyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Chlorination: The chlorobenzyl group is introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-[acetyl(benzyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[acetyl(phenyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-[acetyl(benzyl)amino]-N-(2-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-[acetyl(benzyl)amino]-N-(2-bromobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-[acetyl(benzyl)amino]-N-(2-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide may exhibit unique biological activities due to the presence of the chlorobenzyl group, which can influence its binding affinity and specificity towards biological targets. The combination of acetyl, benzyl, and thiazole moieties also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H20ClN3O2S/c1-14-19(20(27)23-12-17-10-6-7-11-18(17)22)28-21(24-14)25(15(2)26)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,23,27)

InChI Key

GBQRJDGRAYTKCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.